ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2751616-12-1
VCID: VC11536992
InChI: InChI=1S/C9H11BrN2O3/c1-2-15-8(13)7-6-5-14-4-3-12(6)9(10)11-7/h2-5H2,1H3
SMILES:
Molecular Formula: C9H11BrN2O3
Molecular Weight: 275.10 g/mol

ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate

CAS No.: 2751616-12-1

Cat. No.: VC11536992

Molecular Formula: C9H11BrN2O3

Molecular Weight: 275.10 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate - 2751616-12-1

Specification

CAS No. 2751616-12-1
Molecular Formula C9H11BrN2O3
Molecular Weight 275.10 g/mol
IUPAC Name ethyl 3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylate
Standard InChI InChI=1S/C9H11BrN2O3/c1-2-15-8(13)7-6-5-14-4-3-12(6)9(10)11-7/h2-5H2,1H3
Standard InChI Key MCWFLZBLBNUDFN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2COCCN2C(=N1)Br

Introduction

Structural Characteristics and Molecular Identity

The compound’s IUPAC name, ethyl 3-bromo-6,8-dihydro-5H-imidazo[5,1-c] oxazine-1-carboxylate, reflects its intricate bicyclic architecture. The core structure consists of an imidazole ring fused to a 1,4-oxazine ring, with substituents including a bromine atom at position 3 and an ethyl carboxylate group at position 1. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₉H₁₁BrN₂O₃
Molecular Weight275.10 g/mol
SMILES NotationCCOC(=O)C1=C2COCCN2C(=N1)Br
InChI KeyMCWFLZBLBNUDFN-UHFFFAOYSA-N
Purity (Commercial)95%

The imidazo-oxazine scaffold is characterized by a six-membered oxazine ring (containing one oxygen and one nitrogen atom) fused to a five-membered imidazole ring. The bromine substituent introduces electrophilic reactivity, making the compound a candidate for cross-coupling reactions, while the ethyl carboxylate group enhances solubility in organic solvents .

Physicochemical and Spectroscopic Properties

Limited experimental data are available for this compound, but its properties can be extrapolated from structural analogs:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester group, with limited aqueous solubility.

  • Stability: Likely stable under inert conditions but susceptible to hydrolysis of the ester group under strongly acidic or basic conditions.

  • Spectroscopic Signatures:

    • IR Spectroscopy: Expected peaks at ~1700 cm⁻¹ (C=O stretch of ester), ~1250 cm⁻¹ (C-O ester), and ~600 cm⁻¹ (C-Br stretch) .

    • NMR: Distinct signals for the ethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), oxazine protons (δ 3.5–4.0 ppm), and imidazole protons (δ 7.0–8.0 ppm) .

Research Gaps and Future Directions

Critical unknowns include its exact melting/boiling points, detailed pharmacokinetic profiles, and in vitro toxicity data. Future studies should prioritize:

  • Optimized Synthesis: Development of one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluation against cancer cell lines, microbial strains, and inflammatory targets.

  • Computational Modeling: DFT studies to predict reactivity and binding affinities for rational drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator